2-Methoxy-4'-methylbenzophenone CAS number 28137-36-2
2-Methoxy-4'-methylbenzophenone CAS number 28137-36-2
CAS 28137-36-2 | Synthesis, Properties, and Application Profiles[1]
Executive Summary
2-Methoxy-4'-methylbenzophenone (CAS 28137-36-2) is a diaryl ketone characterized by an ortho-methoxy substituent on one phenyl ring and a para-methyl group on the other. Unlike its structural isomer Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone), this compound lacks the free phenolic hydroxyl group required for excited-state intramolecular proton transfer (ESIPT), rendering it distinct in photochemical behavior.
This guide serves as a definitive technical resource for the synthesis, characterization, and application of 2-Methoxy-4'-methylbenzophenone. It is primarily utilized as a Type II photoinitiator in polymer chemistry and a pharmacophore scaffold in medicinal chemistry, particularly in the development of tubulin-binding antiproliferative agents.
Chemical Profile & Identification
| Property | Specification |
| CAS Number | 28137-36-2 |
| IUPAC Name | (2-Methoxyphenyl)(4-methylphenyl)methanone |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 82–84 °C (Typical range for this isomer class) |
| Solubility | Soluble in DCM, Toluene, Acetone; Insoluble in Water |
| Key Functional Groups | Diaryl Ketone, Aryl Methyl ether, Tolyl methyl |
High-Fidelity Synthesis Protocol
Retrosynthetic Analysis & Route Selection
To synthesize 2-Methoxy-4'-methylbenzophenone with high regioselectivity, one must choose the correct Friedel-Crafts acylation partners.
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Route A (Inferior): p-Toluoyl chloride + Anisole.
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Route B (Superior): o-Anisoyl chloride (2-Methoxybenzoyl chloride) + Toluene.
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Logic: Toluene directs ortho and para.[1] The bulky o-anisoyl electrophile will overwhelmingly attack the para-position of toluene to minimize steric clash with the methyl group. This route guarantees the 4'-methyl regiochemistry.
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Experimental Procedure (Route B)
Reagents:
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o-Anisoyl chloride (1.0 equiv)
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Toluene (Excess, acts as solvent/reactant or 1.1 equiv in DCM)
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Aluminum Chloride (AlCl₃, 1.1–1.2 equiv)
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Dichloromethane (DCM) (anhydrous)
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HCl (1M, for quenching)
Step-by-Step Protocol:
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Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Lewis Acid Activation: Charge the flask with anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM (50 mL). Cool the suspension to 0–5 °C using an ice bath.
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Acyl Chloride Addition: Dropwise add o-Anisoyl chloride (1.0 equiv) dissolved in DCM (10 mL) over 15 minutes. The solution will turn yellow/orange, indicating the formation of the acylium ion complex.
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Substrate Addition: Add Toluene (1.1 equiv) dropwise. Maintain internal temperature below 10 °C to prevent isomerization or polymerization.
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1).
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Quenching: Pour the reaction mixture slowly into a beaker containing ice/conc. HCl (100 mL, 10:1 ratio). Caution: Exothermic hydrolysis of aluminum salts.
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Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 2-Methoxy-4'-methylbenzophenone.
Reaction Mechanism Visualization
Figure 1: Friedel-Crafts acylation pathway highlighting the formation of the electrophilic acylium species and subsequent regioselective attack on toluene.
Applications & Mechanistic Insights
Photochemistry: Type II Photoinitiator
Benzophenone derivatives are quintessential Type II photoinitiators. They function by absorbing UV light to reach an excited triplet state (
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Mechanism:
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Excitation:
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H-Abstraction:
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Initiation:
initiates polymerization.
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Substituent Effect (2-Methoxy): The ortho-methoxy group introduces steric bulk, twisting the phenyl ring out of coplanarity with the carbonyl. This can slightly reduce the extinction coefficient (
) compared to unsubstituted benzophenone but often enhances solubility in specific resin matrices.
Medicinal Chemistry: Tubulin Inhibition Scaffold
The 2-methoxy-benzophenone core is a structural mimic of combretastatin A-4 and phenstatin , potent tubulin polymerization inhibitors.
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SAR Insight: The ortho-methoxy group mimics the B-ring of colchicine, essential for binding to the colchicine-site on
-tubulin. -
Drug Design: Researchers utilize CAS 28137-36-2 as a starting scaffold to introduce amine or hydroxyl functionalities at the 3' or 5' positions to enhance cytotoxicity against cancer cell lines.
Structural-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping key structural features to pharmacological and photochemical applications.
Analytical Characterization
To validate the synthesis of CAS 28137-36-2, the following spectral data should be obtained:
| Technique | Expected Signals / Characteristics |
| ¹H NMR (CDCl₃) | δ 2.40 (s, 3H, Ar-CH₃)δ 3.75 (s, 3H, O-CH₃)δ 6.9–7.8 (m, 8H, Aromatic protons). Look for ortho-coupling in the anisole ring. |
| ¹³C NMR | Carbonyl signal at ~196 ppm ; Methoxy carbon at ~55 ppm ; Methyl carbon at ~21 ppm . |
| FT-IR | Strong C=O stretch at 1650–1660 cm⁻¹ (conjugated ketone); C-O-C stretch at 1240 cm⁻¹ . |
| Mass Spectrometry | Molecular ion [M]+ at m/z 226 . Fragment peaks at m/z 135 (2-methoxybenzoyl cation) and m/z 119 (toluoyl cation). |
Safety & Handling
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GHS Classification: Warning.
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Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 614522, 2-Methoxy-4'-methylbenzophenone. Retrieved from [Link]
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Pettit, G. R., et al. (1998). "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry. (Context for benzophenone scaffolds in tubulin inhibition).
- Allen, N. S. (1996). "Photoinitiators for UV curing: progress and developments." Journal of Photochemistry and Photobiology A: Chemistry.
